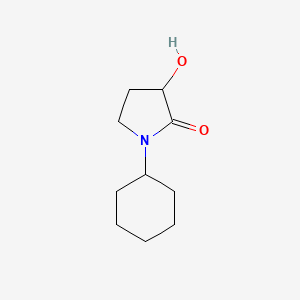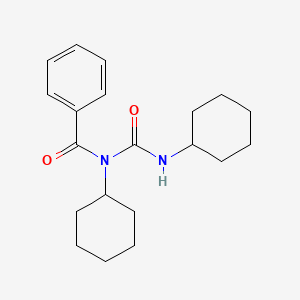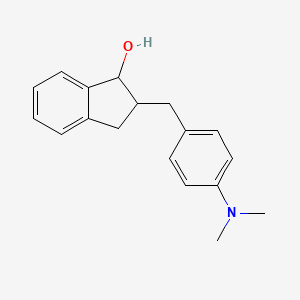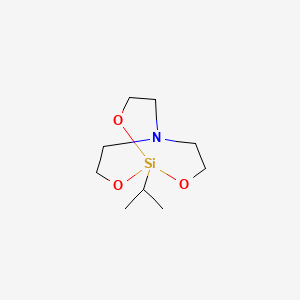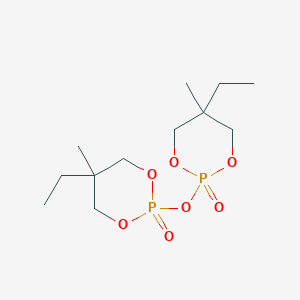
2,2'-Oxybis(5-ethyl-5-methyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Oxybis(5-ethyl-5-methyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide is a chemical compound with the molecular formula C12H24O7P2. It is known for its unique structure, which includes two dioxaphosphorinane rings connected by an oxygen atom. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(5-ethyl-5-methyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide typically involves the reaction of 5-ethyl-5-methyl-1,3,2-dioxaphosphorinane with an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common oxidizing agents used in this synthesis include hydrogen peroxide and peracids .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
2,2’-Oxybis(5-ethyl-5-methyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while reduction can yield phosphine derivatives .
科学的研究の応用
2,2’-Oxybis(5-ethyl-5-methyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
作用機序
The mechanism by which 2,2’-Oxybis(5-ethyl-5-methyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .
類似化合物との比較
Similar Compounds
- 2,2’-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-disulfide
- (5-Ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl dimethyl phosphonate P-oxide .
Uniqueness
2,2’-Oxybis(5-ethyl-5-methyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide is unique due to its specific structural arrangement and the presence of both ethyl and methyl groups on the dioxaphosphorinane rings. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields .
特性
CAS番号 |
738-88-5 |
|---|---|
分子式 |
C12H24O7P2 |
分子量 |
342.26 g/mol |
IUPAC名 |
5-ethyl-2-[(5-ethyl-5-methyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)oxy]-5-methyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C12H24O7P2/c1-5-11(3)7-15-20(13,16-8-11)19-21(14)17-9-12(4,6-2)10-18-21/h5-10H2,1-4H3 |
InChIキー |
RTVFKVVXDNJFBK-UHFFFAOYSA-N |
正規SMILES |
CCC1(COP(=O)(OC1)OP2(=O)OCC(CO2)(C)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


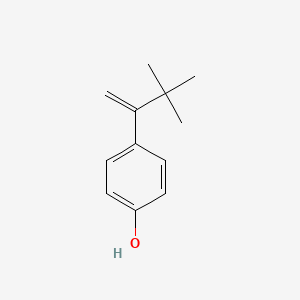

![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)

![6,7-Dimethyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14741733.png)
![9-[(4-Methylphenyl)methyl]anthracene](/img/structure/B14741736.png)
![4-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B14741741.png)
![5-(2-Hydroxy-1-methoxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14741747.png)

